molecular formula C6H3ClFNO B578628 2-fluoro-4-forMyl-5-chloropyridine CAS No. 1227603-95-3

2-fluoro-4-forMyl-5-chloropyridine

Cat. No. B578628
M. Wt: 159.544
InChI Key: JSEBBRBNVAFNIT-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-5-chloropyridine is a chemical compound with the molecular formula C₆H₃ClFNO . It belongs to the class of pyridine derivatives and contains both fluorine and chlorine atoms. The compound’s structure consists of a pyridine ring with a formyl group (CHO) at position 4 and a chlorine atom (Cl) at position 5. Additionally, a fluorine atom (F) is attached to position 2 of the pyridine ring .


Synthesis Analysis

Several methods exist for synthesizing fluorinated pyridines. One such approach involves diazotization of 2-aminopyridines in anhydrous hydrofluoric acid (HF) or HF-pyridine complex. Using this method, 2-fluoropyridines can be prepared in high yields, including 2-fluoro-4-formyl-5-chloropyridine .


Molecular Structure Analysis

The molecular structure of 2-fluoro-4-formyl-5-chloropyridine comprises a six-membered pyridine ring with substituents at specific positions. The formyl group (CHO) is attached to position 4, the chlorine atom (Cl) to position 5, and the fluorine atom (F) to position 2. The arrangement of these atoms determines the compound’s reactivity and properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of pyridine derivatives. For instance, it may undergo nucleophilic substitution, oxidation, or reduction reactions. The presence of the formyl group and halogens (chlorine and fluorine) influences its reactivity in different contexts .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 235.0°C .
  • Density : Predicted density is 1.444 g/cm³ .
  • Molecular Weight : Approximately 159.55 g/mol .

Scientific Research Applications

Fluorinated Compounds in Medicine and Materials Science

Fluorinated compounds, including pyridine derivatives, play a crucial role in the development of pharmaceuticals and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This alteration is beneficial in creating more effective drugs with targeted action mechanisms and materials with enhanced performance characteristics. For instance, fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in cancer treatment due to their ability to interfere with nucleic acid synthesis in cancer cells, showcasing the medicinal importance of fluorinated compounds (Gmeiner, 2020). Additionally, fluorinated liquid crystals exhibit unique properties that make them suitable for applications in display technologies, underscoring the material science applications of fluorinated compounds (Hird, 2007).

Catalysis and Synthetic Chemistry

The structural specificity of 2-fluoro-4-formyl-5-chloropyridine suggests its potential utility in catalysis and synthetic chemistry. Fluorinated heteroaromatic compounds, like pyridines, are often key intermediates in the synthesis of complex organic molecules. These compounds can be used to introduce fluorine atoms into target molecules, enhancing their reactivity, stability, and bioavailability. This capability is crucial for the development of new pharmaceuticals, agrochemicals, and materials with desired functional properties. The precise manipulation of such compounds allows chemists to explore novel reaction pathways and synthesize molecules with high specificity and efficiency (Marsais & Quéguiner, 1983).

Environmental and Green Chemistry

Fluoroalkylation reactions, especially those conducted in aqueous media, represent a growing area of interest in environmental and green chemistry. The development of methods for incorporating fluorinated groups into molecules under environmentally benign conditions is critical for reducing the ecological impact of chemical synthesis. Research in this area focuses on achieving high efficiency and selectivity in fluoroalkylation reactions while minimizing the use of hazardous solvents and reagents. Such approaches are integral to the sustainable production of fluorinated pharmaceuticals and materials, highlighting the environmental relevance of fluorinated compounds (Song et al., 2018).

properties

IUPAC Name

5-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEBBRBNVAFNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-forMyl-5-chloropyridine

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